molecular formula C13H23NO4 B3022045 Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate CAS No. 1402568-08-4

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

Cat. No.: B3022045
CAS No.: 1402568-08-4
M. Wt: 257.33
InChI Key: MHYUFBHMDDIXTD-ZJUUUORDSA-N
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Description

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butoxycarbonyl (boc) protecting group attached to an amino group on a cyclopentane ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate typically involves the following steps:

    Protection of the Amino Group: The amino group on the cyclopentane ring is protected using a tert-butoxycarbonyl (boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the cyclopentane ring is esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Forms substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is widely used in scientific research, particularly in:

    Organic Synthesis: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Biochemistry: Utilized in the study of enzyme mechanisms and protein interactions.

    Industrial Chemistry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate involves its role as a protecting group in organic synthesis. The boc group protects the amino group from unwanted reactions during synthetic procedures. Upon completion of the synthesis, the boc group can be removed to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate can be compared with other similar compounds such as:

    Ethyl (1R,2S)-2-(boc-amino)cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    Ethyl (1R,2S)-2-(boc-amino)cyclobutanecarboxylate: Similar structure but with a cyclobutane ring.

    Ethyl (1R,2S)-2-(boc-amino)cycloheptanecarboxylate: Similar structure but with a cycloheptane ring.

The uniqueness of this compound lies in its specific ring size and stereochemistry, which can influence its reactivity and the types of reactions it can undergo.

Biological Activity

Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate is a bicyclic compound notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications in medicinal chemistry, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • IUPAC Name : Ethyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate
  • CAS Number : 1140972-29-7

The compound features a cyclopentane ring with a carboxylate ester and a tert-butoxycarbonyl (Boc) protected amino group, enhancing its stability and versatility in synthetic applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material : Cyclopentanone is used as the starting material.
  • Amination : The cyclopentanone undergoes reductive amination to introduce an amino group.
  • Protection : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl).
  • Esterification : The carboxylic acid group is esterified with ethanol to yield the final product.

This synthetic route allows for the introduction of chirality and functional groups necessary for biological activity .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Ethyl 2-AminocyclopentanecarboxylateStructureLacks Boc protection; more reactive amino group.
N-Boc-2-Aminocyclopentanecarboxylic AcidStructureContains carboxylic acid instead of ester; useful for peptide synthesis.
3-Aminocyclopentane-1-carboxylic AcidStructureDifferent position of amino group; may exhibit different biological activities.

The table highlights how this compound stands out due to its specific stereochemistry and functionalization compared to other related compounds.

Case Studies and Research Findings

Research on similar compounds has indicated potential therapeutic applications:

  • Antimicrobial Studies : Derivatives of cyclopentanecarboxylic acids have been evaluated for their antimicrobial properties in vitro, showing promising results against various bacterial strains.
  • Neuroprotective Effects : Compounds featuring similar structural motifs have been investigated for their neuroprotective effects in models of cerebral ischemia, suggesting that modifications such as Boc protection may enhance bioavailability and efficacy .
  • Chiral Synthesis Applications : this compound is utilized as a building block in the synthesis of chiral drugs targeting neurological and cardiovascular diseases. Its ability to introduce chirality into target molecules is particularly valuable in drug development .

Properties

IUPAC Name

ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYUFBHMDDIXTD-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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